molecular formula C20H13ClN2O3 B2777366 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922008-84-2

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2777366
CAS No.: 922008-84-2
M. Wt: 364.79
InChI Key: GWWUQILUYHBBHV-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13ClN2O3 and its molecular weight is 364.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is related to a broad class of compounds with notable applications in the synthesis of various heterocyclic compounds. A biomass-involved strategy has been developed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and related compounds, demonstrating an efficient method for assembling novel and diversified benzo-fused N-heterocycles. This process involves the N-arylation reaction between N-arylated 2-aminophenols and halogenated benzoic or phenylacetic acids, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions, resulting in good to excellent yields (Zhang et al., 2015).

Pharmaceutical Applications

The chemical structure of this compound is closely related to compounds that have been synthesized and evaluated for potential antibacterial and anticancer properties. Novel benzoxepine-1,2,3-triazole hybrids, synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, have shown significant activity against Gram-negative bacteria (Escherichia coli) over Gram-positive strains, indicating the effectiveness of these compounds towards Gram-negative species. These compounds also demonstrated cytotoxicity against lung and colon cancer cell lines, highlighting the versatility of this chemical framework in drug development (Kuntala et al., 2015).

Material Science and Novel Materials

Compounds related to this compound have been explored for their potential in novel materials development. For instance, the synthesis and characterization of ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate have been described, showcasing the use of the dibenzo[b,f][1,4]oxazepine framework in the construction of heteropropellanes. These compounds are of interest not only for possible modifications in drug development but also for creating novel materials with unusual and important physical properties (Konstantinova et al., 2020).

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-6-8-18-16(10-13)23-20(25)15-11-14(7-9-17(15)26-18)22-19(24)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWUQILUYHBBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.